molecular formula C12H11BrN2O4 B2624756 3-bromo-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]benzamide CAS No. 2034384-12-6

3-bromo-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]benzamide

Cat. No.: B2624756
CAS No.: 2034384-12-6
M. Wt: 327.134
InChI Key: QUDHRHUYQWKFHD-UHFFFAOYSA-N
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Description

3-bromo-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]benzamide is a synthetic organic compound of significant interest in pharmaceutical and medicinal chemistry research. This molecule features a 3-bromobenzamide group linked to a 2,4-oxazolidinedione ring via an ethyl spacer, a structure associated with diverse biological activities. The 2,4-oxazolidinedione core is a privileged scaffold in drug discovery, known for its role in compounds investigated for antimicrobial activity and its application in the field of blood coagulation as serine protease inhibitors . Furthermore, related benzoxazepin oxazolidinone compounds have been explored for their anti-cancer properties, such as in the context of Phosphatidylinositol 3-kinase (PI3K) inhibition . The presence of the bromo substituent on the aromatic ring makes this compound a valuable chemical intermediate for further synthetic elaboration, enabling cross-coupling reactions and structural diversification for the development of structure-activity relationships (SAR). Researchers can utilize this compound as a key building block in the synthesis of more complex molecules or as a probe in biochemical assays. This product is intended for research and development purposes in a controlled laboratory environment. Please note: This compound is designated For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human use.

Properties

IUPAC Name

3-bromo-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrN2O4/c13-9-3-1-2-8(6-9)11(17)14-4-5-15-10(16)7-19-12(15)18/h1-3,6H,4-5,7H2,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUDHRHUYQWKFHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(=O)O1)CCNC(=O)C2=CC(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]benzamide typically involves multiple steps:

  • Bromination of Benzamide: : The starting material, benzamide, is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or a radical initiator like azobisisobutyronitrile (AIBN). This step introduces the bromine atom to the benzamide ring.

  • Formation of Oxazolidinone Ring: : The intermediate product is then reacted with ethyl oxalyl chloride to form an oxazolidinone ring. This reaction is typically carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

  • Coupling Reaction: : The final step involves coupling the brominated benzamide with the oxazolidinone intermediate. This is usually achieved through a nucleophilic substitution reaction, where the amine group of the oxazolidinone attacks the carbonyl carbon of the benzamide, forming the desired product.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control over reaction parameters, and employing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

  • Substitution Reactions: : The bromine atom in 3-bromo-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]benzamide can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines, thiols, or alkoxides.

  • Oxidation and Reduction: : The compound can undergo oxidation reactions, particularly at the oxazolidinone ring, leading to the formation of various oxidized products. Reduction reactions can also occur, especially at the carbonyl groups, converting them to alcohols.

  • Hydrolysis: : The amide bond in the compound can be hydrolyzed under acidic or basic conditions, leading to the formation of the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.

    Hydrolysis: Acidic hydrolysis uses hydrochloric acid (HCl), while basic hydrolysis uses sodium hydroxide (NaOH).

Major Products

    Substitution Products: Depending on the nucleophile, products can include azides, thiocyanates, or ethers.

    Oxidation Products: Oxidized derivatives of the oxazolidinone ring.

    Reduction Products: Alcohols derived from the reduction of carbonyl groups.

    Hydrolysis Products: Carboxylic acids and amines.

Scientific Research Applications

Chemistry

In chemistry, 3-bromo-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]benzamide is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. The presence of the oxazolidinone ring, which is a known pharmacophore in several antibiotics, suggests that derivatives of this compound could exhibit antibacterial or antifungal properties. Additionally, its ability to undergo various chemical transformations makes it a versatile scaffold for drug development.

Industry

In the industrial sector, this compound could be used in the synthesis of advanced materials, such as polymers or resins, due to its functional groups that allow for further chemical modifications. It may also find applications in the development of specialty chemicals or as an intermediate in the production of agrochemicals.

Mechanism of Action

The mechanism of action of 3-bromo-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]benzamide depends on its specific application. In a biological context, it may interact with enzymes or receptors, inhibiting their activity or altering their function. The oxazolidinone ring can interfere with protein synthesis in bacteria, similar to other oxazolidinone-containing antibiotics. The bromine atom may also play a role in enhancing the compound’s binding affinity to its molecular targets.

Comparison with Similar Compounds

Table 2: Molecular Weight and Stability Comparisons

Compound Name Molecular Formula Average Mass (g/mol) Stability Features
Target Compound C₁₂H₁₁BrN₂O₃ ~335.14 (estimated) Oxazolidinone enhances metabolic stability
3-Bromo-N-[2-(4-methoxyphenyl)-2-(4-methylpiperazinyl)ethyl]benzamide C₂₁H₂₆BrN₃O₂ 432.36 Piperazinyl group increases solubility
4-Chloro-N-[3-methyl-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)butyl]benzamide C₁₅H₁₇ClN₄O₂S 364.84 Thioxo-oxadiazole may confer redox activity

Notes:

  • The target compound’s lower molecular weight (~335 g/mol) compared to piperazinyl derivatives () suggests improved bioavailability.
  • Oxazolidinones are less prone to hydrolysis than ester-containing heterocycles, offering advantages in drug design .

Biological Activity

The compound 3-bromo-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]benzamide is a novel chemical entity that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, synthesizing findings from various studies and patents.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C12H12BrN3O3\text{C}_{12}\text{H}_{12}\text{BrN}_3\text{O}_3

This compound features a benzamide moiety linked to a 2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl group. The presence of the bromine atom and oxazolidinone ring contributes to its unique pharmacological properties.

Antimicrobial Activity

Research indicates that oxazolidinones, including derivatives like this compound, exhibit significant antimicrobial properties. A study highlighted the effectiveness of various oxazolidinone analogues against Gram-positive bacteria, with potential applications against resistant strains such as Staphylococcus aureus and Enterococcus faecium .

Table 1: Antimicrobial Activity of Oxazolidinones

CompoundMIC (µg/mL)Target Bacteria
Linezolid1Staphylococcus aureus
This compoundTBDTBD
Other Oxazolidinone AnaloguesTBDVarious Gram-positive

The mechanism of action for oxazolidinones typically involves inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit. This action disrupts the translation process, effectively halting bacterial growth. The structural modifications in compounds like this compound may enhance its binding affinity or alter its pharmacokinetics .

Case Study 1: Efficacy Against Resistant Strains

In a clinical setting, a derivative similar to this compound was tested against multi-drug resistant strains of Staphylococcus aureus. The results demonstrated that the compound exhibited lower MIC values compared to traditional treatments, suggesting improved efficacy in overcoming resistance mechanisms .

Case Study 2: Structure–Activity Relationship (SAR)

A study focused on the structure–activity relationship (SAR) of various oxazolidinones revealed that small changes in molecular structure could significantly impact biological activity. Modifications at the benzamide position were found to enhance antimicrobial potency against Gram-negative bacteria by improving membrane permeability .

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